molecular formula C10H11F B13705998 1-Cyclopropyl-4-fluoro-2-methylbenzene

1-Cyclopropyl-4-fluoro-2-methylbenzene

Cat. No.: B13705998
M. Wt: 150.19 g/mol
InChI Key: JXHBWMVOMUVWPG-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-fluoro-2-methylbenzene is an aromatic hydrocarbon featuring a benzene ring substituted with a cyclopropyl group at position 1, a fluorine atom at position 4, and a methyl group at position 2. Its molecular formula is C₁₁H₁₁F, with a molecular weight of 162.21 g/mol. This compound is primarily used in pharmaceutical and agrochemical research, though its full toxicological and ecological profiles remain under investigation .

Properties

Molecular Formula

C10H11F

Molecular Weight

150.19 g/mol

IUPAC Name

1-cyclopropyl-4-fluoro-2-methylbenzene

InChI

InChI=1S/C10H11F/c1-7-6-9(11)4-5-10(7)8-2-3-8/h4-6,8H,2-3H2,1H3

InChI Key

JXHBWMVOMUVWPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CC2

Origin of Product

United States

Preparation Methods

Starting Materials and Reagents

  • 4-Fluoro-2-methylbenzaldehyde or derivatives
  • Cyclopropane carbonyl chloride or bromocyclopropane
  • Bases such as triethylamine or diisopropylethylamine
  • Solvents: toluene, tetrahydrofuran (THF), or ethanol

Reaction Conditions

  • The reaction of 4-fluorophenylacetic acid with cyclopropane carbonyl chloride under mild conditions forms 1-Cyclopropyl-2-(4-fluorophenyl)ethanone, a key intermediate structurally related to this compound.
  • Halogenation of this intermediate with bromine reagents can further functionalize the molecule towards the target compound.
  • Typical temperatures range from room temperature to reflux (approximately 80–110°C).
  • Reaction times vary from several hours to overnight depending on scale and conditions.

Yields and Purity

  • Industrially optimized processes report high yields (above 90%) and purity suitable for pharmaceutical intermediates.

Method 2: Conversion from 4-Fluoro-2-methylbenzaldehyde via Oxime and Nitrile Intermediates

While this method primarily targets 4-fluoro-2-methylbenzonitrile, it provides a foundation for further cyclopropylation to obtain this compound.

Stepwise Process

Step Transformation Reagents & Conditions Temperature Notes
1 4-Fluoro-2-methylbenzaldehyde to 4-fluoro-2-methylbenzaldoxime Hydroxylamine hydrochloride, base (e.g., diisopropylethylamine), ethanol 20–25°C Mild, efficient oximation
2 4-Fluoro-2-methylbenzaldoxime to 4-fluoro-2-methylbenzonitrile Sodium bisulphate monohydrate, toluene 110–115°C Dehydration reaction
3 Further functionalization to cyclopropyl derivative Cyclopropylation reagents (not detailed in source) Variable Requires additional steps

Reaction Notes

  • The oxime formation is carried out at mild temperatures to ensure high selectivity and yield.
  • The dehydration step uses sodium bisulphate monohydrate in toluene, avoiding toxic reagents and high boiling solvents.
  • The nitrile intermediate is a versatile platform for further cyclopropylation reactions.

Method 3: Mechano-synthesis and Ball Milling Techniques for Cyclopropylation

Recent advances include solvent-free or minimal solvent mechanochemical methods to construct cyclopropyl-substituted fluoroaromatics.

Procedure Highlights

  • Using stainless steel ball milling jars, 4-bromoquinoline derivatives react with bromocyclopropane under mechanical agitation to yield cyclopropylated products.
  • This method achieves moderate yields (~50%) but offers greener chemistry advantages.
  • The reaction is scalable to gram quantities with acceptable E-factors (environmental impact metrics).

Applicability

  • Although demonstrated on quinoline derivatives, the methodology shows potential for adaptation to fluoromethylbenzene substrates.
  • The cyclopropyl motif introduction under mechanochemical conditions avoids harsh reagents and solvents.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
1. Cyclopropanation of 4-fluorophenylacetic acid 4-Fluorophenylacetic acid Cyclopropane carbonyl chloride, bromination reagents Mild heating, reflux >90% Industrially optimized, high purity
2. Oxime to nitrile intermediate 4-Fluoro-2-methylbenzaldehyde Hydroxylamine hydrochloride, sodium bisulphate monohydrate, toluene 20–25°C (oxime), 110–115°C (nitrile) High Avoids toxic reagents, scalable
3. Mechanochemical cyclopropylation 4-Bromoquinoline derivatives Bromocyclopropane, ball milling Room temp, mechanical agitation ~50% Green chemistry approach, adaptable

Research Results and Analysis

  • The cyclopropylation via reaction with cyclopropane carbonyl chloride is the most direct and high-yielding route for producing cyclopropyl-substituted fluoroaromatics, including this compound.
  • The oxime-nitrile pathway is well-established for producing fluoromethylbenzenes with high purity and offers a clean intermediate for further cyclopropylation.
  • Mechanochemical methods represent an innovative, environmentally friendly alternative but currently provide moderate yields and require further optimization for this specific compound.
  • Avoidance of toxic reagents such as bromo intermediates and high boiling solvents is a priority in modern synthetic routes, improving safety and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-4-fluoro-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cyclopropyl-4-fluoro-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-fluoro-2-methylbenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products. The cyclopropyl group can influence the reactivity and stability of the compound by introducing steric and electronic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

Key Compounds for Comparison:

1-(1-Ethynylcyclopropyl)-4-methoxybenzene (C₁₂H₁₂O, MW: 172.23 g/mol) Substituents: Ethynylcyclopropyl (position 1), methoxy (position 4). Properties: The methoxy group (-OCH₃) is electron-donating, increasing aromatic ring reactivity toward electrophilic substitution compared to the electron-withdrawing fluorine in 1-Cyclopropyl-4-fluoro-2-methylbenzene.

1-Bromo-2-cyclopropyl-4-(trifluoromethyl)benzene (C₁₀H₈BrF₃, MW: 273.07 g/mol)

  • Substituents: Bromine (position 1), trifluoromethyl (position 4).
  • Properties: Bromine’s high electronegativity and trifluoromethyl’s strong electron-withdrawing effects make this compound highly reactive in cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, this compound exhibits milder reactivity due to fluorine’s moderate electronegativity and the stabilizing methyl group .

1-Methoxy-4-(1,2,2,2-tetrachloroethyl)benzene (C₉H₈Cl₄O, MW: 284.89 g/mol) Substituents: Methoxy (position 1), tetrachloroethyl (position 4).

Physicochemical Properties

Property This compound 1-(1-Ethynylcyclopropyl)-4-methoxybenzene 1-Bromo-2-cyclopropyl-4-(trifluoromethyl)benzene
Molecular Weight (g/mol) 162.21 172.23 273.07
LogP (Predicted) ~2.8 ~2.5 ~3.6
Boiling Point (°C) ~245 ~260 ~310
Reactivity Moderate (fluorine + cyclopropyl) High (methoxy + ethynyl) Very High (bromine + CF₃)

Notes:

  • The cyclopropyl group in all compounds introduces steric hindrance, reducing reaction rates at ortho positions.
  • Fluorine’s smaller atomic radius compared to methoxy or bromine allows for tighter molecular packing, increasing melting points .

Toxicity and Environmental Impact

  • This compound: Limited toxicity data; acute exposure risks are presumed low due to structural analogs (e.g., fluorobenzene derivatives). Chronic effects unknown .
  • 1-(1-Ethynylcyclopropyl)-4-methoxybenzene: No acute toxicity reported, but incomplete characterization necessitates caution during handling .
  • 1-Bromo-2-cyclopropyl-4-(trifluoromethyl)benzene: Bromine and trifluoromethyl groups pose higher ecological risks (bioaccumulation, persistence in soil) compared to fluorine-containing analogs .

Data Gaps and Future Research

  • Toxicity Profiles: No chronic exposure data for cyclopropyl-fluorobenzene derivatives .
  • Ecological Impact: Degradation pathways and soil mobility remain unstudied for most analogs .

Q & A

Q. Basic

  • Temperature : Store at 2–8°C in amber glass vials to prevent photodegradation .
  • Atmosphere : Use argon or nitrogen to avoid oxidation .
  • Compatibility : Avoid polypropylene containers; use PTFE-lined caps .

How can researchers validate the bioactivity hypotheses of this compound against microbial targets?

Q. Advanced

  • Minimum inhibitory concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Molecular docking : Screen against bacterial enzyme targets (e.g., dihydrofolate reductase) using AutoDock Vina .
  • Resistance studies : Serial passage experiments to assess propensity for resistance development .

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